2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine

Descripción

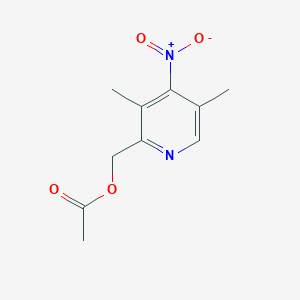

Structure

3D Structure

Propiedades

IUPAC Name |

(3,5-dimethyl-4-nitropyridin-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-6-4-11-9(5-16-8(3)13)7(2)10(6)12(14)15/h4H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXDXTJWDZWWAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1[N+](=O)[O-])C)COC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine typically involves the nitration of 2,3,5-trimethylpyridine-N-oxide, followed by acetoxymethylationThe reaction conditions for these steps often include the use of nitrating agents such as nitric acid and acetic anhydride, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization and chromatography to ensure high purity .

Análisis De Reacciones Químicas

Types of Reactions

2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The acetoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-acetyloxymethyl-3,5-dimethyl-4-aminopyridine, while substitution reactions can produce a variety of derivatives with different functional groups .

Aplicaciones Científicas De Investigación

2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine is a nitrogen-containing heterocyclic compound with a pyridine ring, an acetoxymethyl group, and a nitro group. It has a molecular formula of and features a nitro group at the 4-position and methyl groups at the 3- and 5-positions of the pyridine ring. This compound is a starting material for pyridine derivatives and has applications in pharmaceuticals, particularly as a precursor in the synthesis of proton pump inhibitors.

Synthesis

The synthesis of this compound involves key reactions. One method includes rearranging 4-nitro-2,3,5-trimethylpyridine-N-oxide to form this compound . This compound can also be produced from 4-nitro-2,3,5-trimethyl pyridine-N-oxide .

Applications in Pharmaceuticals

this compound is used in synthesizing omeprazole and esomeprazole . It can be used as a precursor in synthesizing proton pump inhibitors and in treating gastrointestinal disorders. Derivatives of this compound have been studied for their potential as proton pump inhibitors. The nitro group in the compound can enhance biological activity by participating in electron transfer processes or acting as a leaving group in metabolic transformations.

Mecanismo De Acción

The mechanism of action of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the acetoxymethyl group can undergo hydrolysis to release acetic acid and form reactive intermediates. These interactions can modulate various biochemical pathways, making the compound of interest in medicinal chemistry .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional uniqueness of 2-acetyloxymethyl-3,5-dimethyl-4-nitropyridine is highlighted through comparisons with related pyridine derivatives. Below is a detailed analysis:

Structural Analogues and Key Properties

Functional Group Impact on Properties

- Acetyloxymethyl vs. Chloromethyl/Hydroxymethyl :

The acetyloxymethyl group in the target compound enhances lipophilicity compared to the polar hydroxymethyl group or reactive chloromethyl substituent. This difference influences solubility and metabolic stability. For example, the acetylated derivative is less polar than the hydroxymethyl analogue, favoring better membrane permeability . - Nitro Group Positioning : The 4-nitro group in the target compound and 3,5-dimethyl-4-nitropyridine 1-oxide contributes to electron-withdrawing effects, affecting reactivity in substitution reactions. However, the 1-oxide derivative exhibits higher density (1.372 vs. 1.246 g/cm³) due to increased molecular packing .

Actividad Biológica

2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine is a nitrogen-containing heterocyclic compound with significant biological activity. Its chemical structure features a pyridine ring substituted with an acetoxymethyl group and a nitro group, making it a compound of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃N₃O₃

- Key Functional Groups : Nitro group at the 4-position, acetoxymethyl group, and methyl groups at the 3- and 5-positions.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Redox Reactions : The nitro group can participate in electron transfer processes, enhancing the compound's reactivity and interaction with enzymes involved in metabolic pathways.

- Enzyme Interactions : The structural features allow for interactions with receptors and enzymes that regulate gastrointestinal functions, potentially leading to therapeutic effects against conditions like gastroesophageal reflux disease (GERD) and ulcers.

- Bioavailability : The presence of the acetoxymethyl group improves solubility and bioavailability, facilitating absorption in biological systems.

Biological Activity and Applications

Research indicates that derivatives of this compound exhibit significant pharmacological activities:

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals unique aspects of its biological activity:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 2-Hydroxymethyl-3,5-dimethyl-4-nitropyridine | Moderate enzyme inhibition | Similar structure; less potent than target compound. |

| 2-Chloromethyl-3,5-dimethyl-4-nitropyridine | Antimicrobial properties | Exhibits different interaction profiles. |

| 4-Nitro-2,3,5-trimethylpyridine-N-oxide | Potential anticancer activity | Related but lacks acetoxymethyl group. |

Case Studies

- Gastrointestinal Disorders : A study found that derivatives based on the structure of this compound demonstrated significant inhibition of gastric acid secretion in animal models, suggesting potential for treating GERD.

- Anticancer Research : In vitro studies indicated that certain derivatives showed cytotoxic effects on cancer cell lines by inducing apoptosis through mechanisms involving tubulin disruption.

Q & A

Q. How can the synthesis of 2-acetyloxymethyl-3,5-dimethyl-4-nitropyridine be optimized to improve yield and purity?

-

Methodological Answer : Synthesis optimization involves multi-step protocols, including nitration, nucleophilic substitution, and oxidation. For example, nitration of 3,5-dimethylpyridine derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) ensures regioselectivity at the 4-position . Subsequent chloromethylation (using SOCl₂ or PCl₃) and acetylation (via acetyl chloride) require inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., dichloromethane) to minimize side reactions. Purity is monitored via HPLC with UV detection (λmax ~255 nm) and confirmed by ¹H NMR (e.g., δ 2.5–2.7 ppm for acetyl protons) .

-

Key Parameters :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 65–75 | ≥95% |

| Chloromethylation | SOCl₂, CH₂Cl₂, RT | 80–85 | ≥98% |

| Acetylation | Acetyl chloride, Et₃N | 70–75 | ≥97% |

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns substituent positions (e.g., methyl groups at 3,5-positions, nitro at 4-position). For example, acetyl protons appear as singlets at δ 2.5–2.7 ppm, while pyridine ring protons show splitting patterns dependent on substitution .

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for acetyl, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- HPLC-UV : Quantifies purity using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .

Q. How does the nitro group at the 4-position influence the compound’s stability under varying storage conditions?

- Methodological Answer : The nitro group enhances electrophilicity but increases sensitivity to light and moisture. Stability studies show:

- Storage : -20°C under inert gas (Ar/N₂) retains >95% purity for ≥5 years .

- Degradation Pathways : Hydrolysis of the acetyloxymethyl group in humid conditions forms 2-hydroxymethyl-3,5-dimethyl-4-nitropyridine, detectable via TLC (Rf shift) or LC-MS .

Advanced Research Questions

Q. What computational methods can predict the electronic and spectroscopic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates:

Q. How do steric and electronic effects of the 3,5-dimethyl groups impact reaction pathways in nucleophilic substitution?

- Methodological Answer : Steric hindrance from methyl groups slows SN2 reactions but stabilizes intermediates in SN1 mechanisms. Kinetic studies (e.g., using NaSH in DMF) show:

Q. What strategies resolve contradictions in reported synthetic yields for nitro-pyridine derivatives?

- Methodological Answer : Discrepancies arise from variations in nitration conditions (e.g., excess HNO₃ vs. stoichiometric HNO₃). Systematic optimization via Design of Experiments (DoE) identifies critical factors:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.